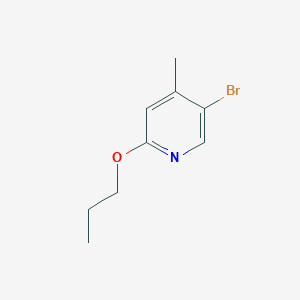

5-Bromo-4-methyl-2-propoxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-4-methyl-2-propoxypyridine is a chemical compound with the CAS Number: 1289156-16-6 . It has a molecular weight of 230.1 .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H12BrNO/c1-3-4-12-9-5-7(2)8(10)6-11-9/h5-6H,3-4H2,1-2H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 230.1 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

A study by Ahmad et al. (2017) describes the use of a palladium-catalyzed Suzuki cross-coupling reaction for synthesizing novel pyridine derivatives. The research involved using 5-bromo-2-methylpyridin-3-amine to produce these derivatives, which showed potential as chiral dopants for liquid crystals and displayed moderate biological activities including anti-thrombolytic and biofilm inhibition activities.

Antiviral Activity

Hocková et al. (2003) in their study, 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues with antiviral activity, synthesized derivatives of 2,4-diamino-6-hydroxypyrimidines including 5-bromo compounds. These compounds exhibited inhibitory activity against retroviruses, including human immunodeficiency virus, suggesting their potential in antiviral research.

Inhibitors of Enzymatic Activities

The research by Goudgaon et al. (1993) focused on phenylselenenyl- and phenylthio-substituted pyrimidines, derived from 5-bromo-2,4-bis(benzyloxy)pyrimidine. These compounds were found to inhibit enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, showcasing their potential in the study of enzyme inhibition.

Electrochemical Applications

El-Lateef et al. (2015) conducted a study, Electrochemical and theoretical quantum approaches on the inhibition of C1018 carbon steel corrosion in acidic medium containing chloride using some newly synthesized phenolic Schiff bases compounds, where they synthesized compounds like 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol. These compounds demonstrated significant inhibition of carbon steel corrosion in an acidic medium, indicating their applicability in electrochemical research for corrosion inhibition.

DNA Research

In the field of DNA research, Schneider and d’Adda di Fagagna (2012) explored the effects of Bromodeoxyuridine (5-bromo-2′-deoxyuridine, BrdU) on neural stem cells. Their findings suggest that BrdU exposure leads to a loss of global DNA methylation and astrocytic differentiation, providing insights into DNA methylation dynamics in stem cell research.

Safety and Hazards

The safety information available indicates that 5-Bromo-4-methyl-2-propoxypyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Mechanism of Action

Target of Action

It is known to be a building block in the synthesis of various complex molecules .

Mode of Action

It is often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-4-methyl-2-propoxypyridine are primarily related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, contributing to the synthesis of a variety of complex organic compounds .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity make it a valuable tool in organic synthesis .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This leads to the synthesis of complex organic compounds, contributing to various areas of chemical research and development .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions depends on the presence of a suitable metal catalyst and appropriate reaction conditions . The compound’s stability and reactivity can also be affected by factors such as temperature and the presence of other chemical reagents .

Properties

IUPAC Name |

5-bromo-4-methyl-2-propoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-3-4-12-9-5-7(2)8(10)6-11-9/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIMTJQVRIRZGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C(=C1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2746666.png)

![2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2746668.png)

![1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2746670.png)

![(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2746678.png)

![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B2746683.png)

![1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2746684.png)

![(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2746685.png)